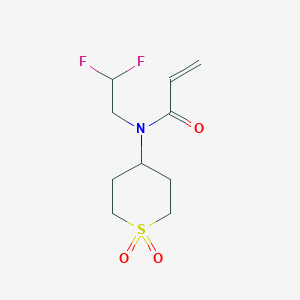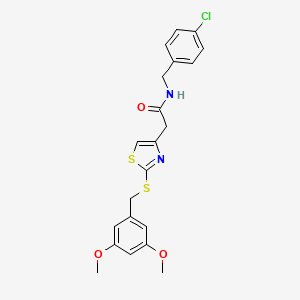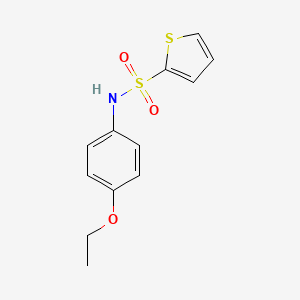
N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)prop-2-enamide: is a synthetic organic compound that features a difluoroethyl group and a dioxothianyl group attached to a prop-2-enamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)prop-2-enamide typically involves the following steps:
Formation of the Difluoroethyl Intermediate: The difluoroethyl group can be introduced through the reaction of a suitable precursor with a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Formation of the Dioxothianyl Intermediate: The dioxothianyl group can be synthesized by the oxidation of a thiane derivative using an oxidizing agent like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Coupling Reaction: The difluoroethyl and dioxothianyl intermediates are then coupled with a prop-2-enamide backbone using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of This compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in optimizing reaction conditions and scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)prop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The difluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)prop-2-enamide:
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Materials Science: Its unique structural properties could be utilized in the design of novel materials with specific functionalities.
Chemical Research: The compound can serve as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)prop-2-enamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,2-Difluoroethyl)-N-(1,1-dioxothian-4-yl)prop-2-enamide: can be compared with other compounds containing difluoroethyl or dioxothianyl groups, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Propiedades
IUPAC Name |
N-(2,2-difluoroethyl)-N-(1,1-dioxothian-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO3S/c1-2-10(14)13(7-9(11)12)8-3-5-17(15,16)6-4-8/h2,8-9H,1,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVZDEPYEXUXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC(F)F)C1CCS(=O)(=O)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2987953.png)
![1-Methylspiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/new.no-structure.jpg)

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile](/img/structure/B2987958.png)

![1-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone](/img/structure/B2987960.png)
![Ethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2987961.png)

